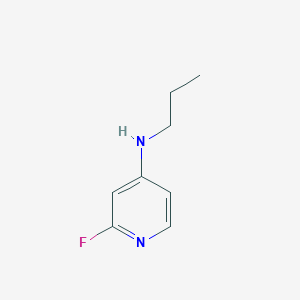

2-fluoro-N-propylpyridin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11FN2 |

|---|---|

Molecular Weight |

154.18 g/mol |

IUPAC Name |

2-fluoro-N-propylpyridin-4-amine |

InChI |

InChI=1S/C8H11FN2/c1-2-4-10-7-3-5-11-8(9)6-7/h3,5-6H,2,4H2,1H3,(H,10,11) |

InChI Key |

LLQMAXLQRWUDMY-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=CC(=NC=C1)F |

Origin of Product |

United States |

Foundational & Exploratory

2-fluoro-N-propylpyridin-4-amine chemical structure and properties

Structure, Properties, and Medicinal Chemistry Applications

Chemical Identity & Structural Analysis[1][2][3][4]

2-Fluoro-N-propylpyridin-4-amine is a specialized heterocyclic building block extensively utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands.[1] It functions as a "pharmacophore scaffold," offering a balance of electronic modulation (via the fluorine atom) and lipophilic extension (via the propyl chain).

Core Identifiers

| Property | Detail |

| IUPAC Name | This compound |

| CAS Registry Number | 1566296-01-2 |

| Molecular Formula | C₈H₁₁FN₂ |

| Molecular Weight | 154.19 g/mol |

| SMILES | CCCNc1cc(F)nc1 |

| Common Synonyms | 4-(Propylamino)-2-fluoropyridine; N-propyl-2-fluoro-4-pyridinamine |

Structural Features & Electronic Environment

The molecule consists of a pyridine ring substituted at the 2-position with a fluorine atom and at the 4-position with a secondary amine carrying a propyl chain.[1]

-

The 2-Fluoro Substituent:

-

Electronic Effect: Fluorine is highly electronegative (

), exerting a strong inductive electron-withdrawing effect (-I).[1] This reduces the electron density of the pyridine ring, particularly at the nitrogen atom, thereby lowering the pKa of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2). -

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing fluorine at the 2-position blocks a common site of oxidative metabolism (Phase I oxidation by CYP450), extending the half-life of the parent scaffold.

-

-

The 4-Amino Group:

-

Resonance Donation: The exocyclic nitrogen acts as a resonance donor (+M effect), pushing electron density back into the pyridine ring. This counteracts the withdrawing effect of the fluorine to some degree, stabilizing the system.

-

Basicity: The molecule is an aminopyridine.[2] The exocyclic nitrogen is

-hybridized due to conjugation with the ring, making it significantly less basic than a standard aliphatic amine.

-

-

The N-Propyl Chain:

-

Lipophilicity: The propyl group adds steric bulk and lipophilicity (increasing LogP), which aids in penetrating hydrophobic pockets within protein binding sites or crossing lipid bilayers.

-

Physicochemical Properties[1][7][8][9]

Note: Values marked with () are predicted based on structure-activity relationship (SAR) algorithms for this specific congener.*[1]

| Property | Value / Description | implication for Drug Design |

| Physical State | Solid (Low Melting) or Viscous Oil | Easy to handle in solid-phase synthesis if crystalline.[1] |

| Boiling Point | ~260°C (Predicted) | High thermal stability allows for elevated reaction temperatures. |

| pKa (Pyridine N) | ~3.5 - 4.0 | Reduced basicity reduces non-specific binding to acidic proteins. |

| LogP (Octanol/Water) | 1.8 - 2.1* | Optimal range for oral bioavailability (Lipinski compliant).[1] |

| Topological Polar Surface Area (TPSA) | ~25 Ų | High membrane permeability (Brain-Blood Barrier penetration likely). |

| H-Bond Donors / Acceptors | 1 Donor / 2 Acceptors | Excellent profile for hydrogen bonding in enzyme active sites.[1] |

Synthesis & Manufacturing Protocols

The most robust route for synthesizing this compound utilizes Nucleophilic Aromatic Substitution (S_NAr) .[1] This method is preferred over metal-catalyzed couplings (Buchwald-Hartwig) due to lower cost and the high reactivity of the 4-position in 2,4-difluoropyridine or 2-fluoro-4-chloropyridine.[1]

Reaction Mechanism

The reaction proceeds via a Meisenheimer complex. The propylamines nucleophilic nitrogen attacks the electrophilic C4 position. The 2-fluoro group activates the ring but is less labile than the leaving group at C4 (if Cl is used) or directs substitution to C4 (if 2,4-difluoro is used) due to the stability of the intermediate anion adjacent to the ring nitrogen.

Experimental Protocol (Standardized S_NAr)

Reagents:

-

Substrate: 2,4-Difluoropyridine [CAS: 34941-90-7] OR 4-Chloro-2-fluoropyridine [CAS: 34941-91-8].[1]

-

Nucleophile: n-Propylamine (1.2 equivalents).[1]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents).

-

Solvent: Ethanol, DMF, or DMSO.[3]

Step-by-Step Procedure:

-

Preparation: Charge a reaction vessel with 4-Chloro-2-fluoropyridine (1.0 eq) and Ethanol (5-10 volumes).

-

Addition: Cool the solution to 0°C. Add DIPEA (2.0 eq) followed by the slow addition of n-Propylamine (1.2 eq) to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature. If using the chloro-substrate, heat to reflux (80°C) for 4–6 hours. Monitor via TLC or LC-MS for the disappearance of the starting material.

-

Note: 2,4-Difluoropyridine is more reactive and may proceed at room temperature.

-

-

Work-up: Concentrate the solvent under reduced pressure. Dilute the residue with Ethyl Acetate and wash with water (2x) and brine (1x).

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the title compound.

Visualization: Synthesis Pathway

Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of the target molecule.

Medicinal Chemistry Applications

In drug discovery, this compound serves as a high-value intermediate. Its utility is defined by three key mechanisms:

Bioisosterism and Metabolic Blocking

The 2-fluoro group is often used to replace a hydrogen atom or a methyl group.[1]

-

Metabolic Block: The C2 position of pyridine is prone to oxidation by aldehyde oxidase. Fluorine substitution effectively blocks this pathway, increasing the in vivo half-life.

-

pKa Modulation: By lowering the basicity of the pyridine nitrogen, the fluorine atom reduces the energy penalty of desolvation required for the molecule to enter a hydrophobic protein pocket.

Kinase Inhibitor Design

This scaffold is frequently found in ATP-competitive kinase inhibitors.[1]

-

Hinge Binding: The pyridine nitrogen (N1) often acts as a Hydrogen Bond Acceptor (HBA) interacting with the "hinge region" of kinase enzymes.

-

Solvent Front: The N-propyl group projects towards the solvent front or a hydrophobic sub-pocket (e.g., the ribose binding pocket), providing selectivity over other kinases.

Radiotracer Development (F-18)

While this specific molecule contains stable Fluorine-19, the structure is a direct precursor analog for Fluorine-18 (¹⁸F) PET radiotracers .[1] The 2-position is ideal for late-stage radiofluorination via S_NAr on the corresponding nitro- or trimethylammonium-precursor, enabling the development of diagnostic imaging agents for neuroinflammation.[1]

Visualization: Pharmacophore Map

Figure 2: Pharmacophore mapping showing the functional roles of specific structural elements.

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, handling should follow protocols for fluorinated aminopyridines .

-

Hazard Classification (GHS):

-

PPE Requirements: Nitrile gloves, safety goggles, and lab coat. All operations involving heating or powder handling must be conducted in a fume hood.

-

Incompatibility: Strong oxidizing agents and strong acids.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18327808, 2-Amino-4-fluoropyridine (Parent Scaffold).[1] Retrieved from [Link]

-

Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles and Heterocycles: From Synthesis to Applications.[5] Chemical Reviews, 121(3), 1670-1715.[5] (Context on Fluorine in Heterocycles). Retrieved from [Link]

Sources

- 1. 1352318-60-5|2-Fluoro-4-(pyrrolidin-1-yl)pyridine|BLD Pharm [bldpharm.com]

- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of N-propyl-2-fluoropyridin-4-amine

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive safety and handling guide for N-propyl-2-fluoropyridin-4-amine (CAS No. 1209723-53-5). As specific safety data for this compound is not extensively published, this guide is synthesized from expert analysis of its core chemical structure, leveraging authoritative data from closely related and well-characterized analogs, including aminopyridines and fluoropyridines. This approach provides a robust framework for risk assessment and safe laboratory practice for researchers, scientists, and drug development professionals.

The core structure combines a highly toxic aminopyridine scaffold with a chemically reactive fluoropyridine ring. The aminopyridine class of compounds is known for potent neurotoxicity, with exposure leading to symptoms like dizziness, headache, respiratory distress, and convulsions.[1][2] The fluorine substitution, while often used in drug discovery to enhance metabolic stability, can also introduce unique metabolic liabilities and reactivity.[3][4][5] Therefore, a cautious and well-informed approach is paramount.

Section 1: Hazard Identification and Inferred Risk Profile

The primary hazards of N-propyl-2-fluoropyridin-4-amine are inferred from the toxicological profiles of aminopyridines and fluorinated aromatic compounds. Aminopyridines are classified as highly toxic via oral, dermal, and inhalation routes.[6][7] Fluoropyridines are known irritants and are flammable.[8]

Inferred GHS Classification

The following classification is projected based on available data for analogous compounds.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 2 or 3 | H300: Fatal if swallowed / H301: Toxic if swallowed[6][9] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[6] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[8][10] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[8][10] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[8][10] |

Principal Health and Physical Hazards

-

Neurotoxicity: This is the most significant risk, inherited from the aminopyridine core. These compounds can act on the central nervous system, leading to symptoms ranging from headache and dizziness to convulsions and respiratory distress at low doses.[1][2]

-

Chemical Reactivity: The fluorine atom at the 2-position activates the pyridine ring, making it susceptible to nucleophilic attack. This reactivity could lead to interactions with biological nucleophiles.[4]

-

Metabolic Concerns: While the carbon-fluorine bond is strong, metabolic processes can, in some cases, lead to the release of fluoride ions or other toxic metabolites.[4][11] Long-term exposure to compounds that liberate fluoride can lead to skeletal fluorosis.[4]

-

Combustibility: The compound is expected to be a combustible solid.[12] When heated, it may form explosive mixtures with air, and thermal decomposition can release highly toxic fumes such as nitrogen oxides (NOx) and gaseous hydrogen fluoride (HF).[12][13]

Section 2: Exposure Controls and Personal Protection

A multi-layered approach to exposure prevention is mandatory. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of N-propyl-2-fluoropyridin-4-amine, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][14]

-

Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[15]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[12][16]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is critical and must be based on a thorough risk assessment. The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.

Caption: PPE selection decision tree for handling the target compound.

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile. Given the high dermal toxicity, double-gloving is strongly recommended. Gloves must be inspected before use and changed immediately if contamination is suspected.[12][14]

-

Eye and Face Protection: Chemical safety goggles are mandatory. When there is a risk of splashing, a face shield should be worn over the goggles.[15]

-

Skin and Body Protection: A lab coat must be worn at all times. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron is advised.[15]

-

Respiratory Protection: When handling the solid powder outside of a glovebox, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required to prevent inhalation.[12][14]

Section 3: Safe Handling, Storage, and Chemical Stability

Adherence to strict protocols for handling and storage is essential to maintain chemical integrity and prevent accidental exposure.

Protocols for Safe Handling

-

Designated Area: All work with this compound should be performed in a designated area within a fume hood, clearly labeled with a warning sign indicating the presence of a highly toxic substance.

-

Weighing: Weigh the solid compound in a disposable weigh boat within the fume hood. Use tools (spatulas) dedicated to this compound to prevent cross-contamination.

-

Transfers: When transferring the substance, minimize the creation of dust.[1] If making a solution, add the solid slowly to the solvent.

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[14] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[12] Contaminated clothing should be removed immediately and laundered separately before reuse.

Storage and Stability

-

Conditions: Store in a tightly closed, properly labeled container. The storage location should be a cool, dry, and well-ventilated area, away from direct sunlight and heat.[15]

-

Security: The compound should be stored in a locked cabinet or an area with restricted access, accessible only to authorized personnel.[2][6]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2][13][15]

Section 4: Emergency Procedures and First Aid

Rapid and correct response to an emergency is critical to minimizing harm.

Accidental Release Measures

The following workflow diagram outlines the emergency response procedure for a laboratory spill.

Caption: Emergency response workflow for a laboratory spill.

-

Personal Precautions: Evacuate non-essential personnel. The responder must wear full PPE as described in Section 2. Avoid breathing dust or vapors.[9][15]

-

Containment: For a solid spill, carefully sweep the material into a sealable container for disposal.[1] Avoid generating dust. For a liquid spill, cover with an inert absorbent material like vermiculite or sand, then collect into a container.[13][14]

-

Environmental Precautions: Prevent the spilled material from entering drains or waterways.[2][15]

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate emergency medical attention.[14][17]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate emergency medical attention.[1][14]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate emergency medical attention.[1][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate emergency medical attention.[1][17]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[1][14]

-

Specific Hazards: The compound is combustible and can release toxic gases (HF, NOx) upon combustion.[13] Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[9][15]

Section 5: Inferred Toxicological Profile

The toxicological properties have not been fully investigated for this specific molecule. However, the profile can be inferred from its structural components.

-

Primary Target Organs: The central nervous system and respiratory system are the primary targets, based on data from other aminopyridines.[1]

-

Routes of Exposure: The main routes of exposure are inhalation, skin absorption, and ingestion.[1] All routes are considered highly hazardous.

-

Symptoms of Acute Exposure: Expect symptoms such as headache, dizziness, nausea, high blood pressure, respiratory distress, muscle weakness, convulsions, and stupor.[1]

-

Chronic Exposure: The effects of long-term, low-dose exposure are not known. However, chronic exposure to compounds that can metabolically release fluoride ions may pose a risk of skeletal fluorosis.[4][11]

-

Carcinogenicity & Mutagenicity: There is no data to suggest that this compound is carcinogenic or mutagenic, but data is lacking.[6]

Section 6: Disposal Considerations

All waste containing N-propyl-2-fluoropyridin-4-amine must be treated as hazardous waste.

-

Waste Collection: Collect all waste, including contaminated PPE, spill cleanup materials, and empty containers, in clearly labeled, sealed containers.

-

Disposal Method: Disposal must be handled by a licensed professional waste disposal service.[10] Chemical incineration with an afterburner and scrubber is a potential method.[1][8] Do not dispose of this material down the drain or in regular trash.[2]

References

- 2-Aminopyridine SDS, 504-29-0 Safety Data Sheets - ECHEMI. (n.d.).

- BenchChem. (n.d.). Safe handling and storage procedures for aminopyridines.

- Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.

- S D Fine-Chem Limited. (n.d.). 4-aminopyridine Safety Data Sheet.

- Jubilant Ingrevia Limited. (n.d.). 3-Aminopyridine Safety Data Sheet.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 4-Aminopyridine.

- Sigma-Aldrich. (2025, June 11). Safety Data Sheet for a related aminopyridine.

- Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet for 2-Fluoropyridine.

- Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet for Trifluoroiodomethane.

- BASF. (2026, February 10). Safety data sheet.

- Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678-680.

- Thermo Fisher Scientific. (2024, March 29). Safety Data Sheet for a related aminopyridine.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 2-Amino-4-ethylpyridine.

- Thermo Fisher Scientific. (2024, April 1). Safety Data Sheet for 2-Amino-4-fluoropyridine.

- Sigma-Aldrich. (2025, August 25). Safety Data Sheet for a related fluorinated aminopyridine.

- Zhou, Y., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 941-945.

- Kennedy Jr, G. L. (1990). Toxicology of fluorine-containing monomers. Critical reviews in toxicology, 21(2), 149-170.

- CDH Fine Chemical. (n.d.). 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY DATA SHEET.

- Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678-680.

- Thermo Fisher Scientific. (2021, December 24). Safety Data Sheet for 2-Aminopyridine.

- SynQuest Laboratories, Inc. (n.d.). Fluoroiodomethane Safety Data Sheet.

- Generic Manufacturer. (n.d.).

- El-Faham, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(10), 4059.

- Capot Chemical. (2014, March 14). MSDS of 4-Amino-2-fluoropyridine.

- TCI Chemicals. (n.d.). 2-Amino-4-fluoropyridine.

- Sigma-Aldrich. (n.d.). 4-Amino-2-fluoropyridine 96%.

Sources

- 1. echemi.com [echemi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. geneseo.edu [geneseo.edu]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. capotchem.com [capotchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. fishersci.com [fishersci.com]

- 14. lobachemie.com [lobachemie.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

2-fluoro-4-(propylamino)pyridine molecular weight and formula

Physicochemical Profiling, Synthetic Methodology, and Structural Utility in Drug Discovery

Part 1: Molecular Identity & Physicochemical Core

Executive Summary 2-Fluoro-4-(propylamino)pyridine is a regioselectively substituted pyridine derivative utilized primarily as a pharmacophore scaffold in medicinal chemistry. Its structural duality—combining an electron-withdrawing fluorine at the C2 position with an electron-donating alkylamine at C4—makes it a critical intermediate for modulating basicity and lipophilicity in kinase inhibitor design.

Core Data Table

| Property | Value |

| IUPAC Name | 2-Fluoro-N-propylpyridin-4-amine |

| Molecular Formula | C₈H₁₁FN₂ |

| Molecular Weight | 154.19 g/mol |

| Exact Mass | 154.0906 |

| CAS Number | Not widely listed as commodity chemical; typically synthesized in situ. |

| Predicted LogP | ~1.8 – 2.1 (Lipophilic) |

| pKa (Conjugate Acid) | ~6.5 (Estimated; reduced vs. pyridine due to 2-F inductive effect) |

| H-Bond Donors | 1 (Amine NH) |

| H-Bond Acceptors | 2 (Pyridine N, Fluorine) |

Part 2: Structural Analysis & Pharmacophore Potential

The "Fluorine Effect" in Pyridine Scaffolds

The strategic placement of fluorine at the C2 position serves two critical functions in drug design, distinguishing this molecule from its non-fluorinated analog:

-

Metabolic Blocking: The C2 position of pyridine is susceptible to oxidative metabolism (N-oxidation or hydroxylation). Fluorine substitution blocks this site, enhancing metabolic stability (t1/2).

-

Electronic Modulation: Fluorine is highly electronegative (

). Through the inductive effect (-I), it lowers the pKa of the pyridine nitrogen. This reduces the likelihood of non-specific binding to plasma proteins while maintaining sufficient basicity for H-bonding in the ATP-binding pocket of kinase enzymes.

The C4-Amine Vector

The propylamino group at C4 acts as a "solubilizing tail" or a vector to probe hydrophobic pockets within a receptor. The secondary amine provides a crucial hydrogen bond donor capability, often required for hinge-region binding in kinase targets.

Part 3: Synthetic Architecture

Mechanistic Strategy: Nucleophilic Aromatic Substitution (SₙAr)

The synthesis of 2-fluoro-4-(propylamino)pyridine relies on the regioselective nucleophilic aromatic substitution of 2,4-difluoropyridine.

The Regioselectivity Challenge: 2,4-Difluoropyridine possesses two electrophilic sites (C2 and C4).

-

C4 Position (Preferred): Nucleophilic attack here leads to a Meisenheimer complex stabilized by the pyridine nitrogen (para-like resonance). This path is kinetically favored due to lower steric hindrance and optimal charge delocalization.

-

C2 Position (Minor): Attack here is less favored due to the repulsion between the incoming nucleophile and the nitrogen lone pair (ortho-effect), despite the inductive activation by the adjacent nitrogen.

Experimental Protocol

-

Precursor: 2,4-Difluoropyridine

-

Nucleophile: n-Propylamine (1.1 equivalents)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)

Synthesis Workflow Diagram

Figure 1: Step-by-step synthetic workflow for the regioselective synthesis of the target molecule.

Detailed Protocol Steps

-

Charge: To a reaction vessel, add 2,4-difluoropyridine (1.0 eq) dissolved in anhydrous DMF (5 mL/mmol).

-

Activation: Add DIPEA (1.5 eq) and stir at room temperature for 10 minutes.

-

Addition: Dropwise add n-propylamine (1.05 eq). Note: Controlling stoichiometry is vital to prevent bis-substitution.

-

Reaction: Heat the mixture to 60°C. Monitor by LCMS. The reaction typically reaches completion in 3–5 hours.

-

Workup: Dilute with Ethyl Acetate (EtOAc) and wash 3x with water to remove DMF. Dry organic layer over MgSO₄.

-

Purification: The crude material will contain the regioisomer (4-fluoro-2-propylaminopyridine). Separation is achieved via silica gel chromatography using a gradient of 0–30% EtOAc in Hexanes. The 4-amino isomer (target) is typically more polar than the 2-amino isomer.

Part 4: Analytical Validation (QC)

To ensure scientific integrity, the isolated product must be validated against specific spectroscopic markers.

Proton NMR (¹H NMR) Signature

-

Propyl Group: Look for a triplet (~0.9 ppm, CH₃), a multiplet (~1.6 ppm, CH₂), and a quartet/triplet (~3.1 ppm, N-CH₂).

-

Pyridine Ring (Key Diagnostic):

-

H3 (Proton between F and Amine): Appears as a doublet of doublets (dd) due to coupling with F (large J_H-F ~10-12 Hz) and H5.

-

H5: Doublet of doublets.

-

H6 (Next to N): Downfield doublet (~7.8–8.0 ppm).

-

-

NH Proton: Broad singlet, exchangeable with D₂O.

Mass Spectrometry (LCMS)

-

Ionization Mode: ESI+ (Electrospray Positive)

-

Expected Mass: [M+H]⁺ = 155.19 Da.

-

Isotope Pattern: Distinctive M+1 peak consistent with carbon count; no bromine/chlorine isotope patterns.

Analytical Decision Tree

Figure 2: Quality control decision tree for validating molecular structure and purity.

Part 5: Safety & Handling

-

Hazard Class: Pyridine derivatives are generally irritants. Fluorinated pyridines can release HF upon thermal decomposition.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation of the amine.

References

-

Regioselectivity in SₙAr Reactions of Halopyridines

-

Synthesis of 2-Fluoro-4-aminopyridines

-

Fluorine in Medicinal Chemistry

- Title: Fluorine in Medicinal Chemistry.

-

Source: Journal of Medicinal Chemistry.

- Context: Explains the rationale for using 2-fluoropyridine scaffolds to modul

-

Link:[Link]

Sources

A Senior Application Scientist's Guide to Fluorinated Aminopyridine Building Blocks in Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry, offering a reliable method to modulate physicochemical and pharmacokinetic properties.[1][2] When combined with the privileged aminopyridine scaffold, a motif prevalent in numerous biologically active compounds, fluorination provides a powerful strategy for lead optimization and the development of novel therapeutics.[3][4] This in-depth guide provides researchers, scientists, and drug development professionals with a technical overview of fluorinated aminopyridine building blocks. We will explore the fundamental impact of fluorination on molecular properties, detail robust synthetic strategies for accessing these key intermediates, and present field-proven experimental protocols. The narrative is grounded in mechanistic rationale and causality, reflecting the decision-making process of an experienced medicinal chemist.

The Strategic Imperative: Why Fluorinate Aminopyridines?

The convergence of two highly successful strategies in drug design—the use of heterocyclic scaffolds and the incorporation of fluorine—has given rise to the prominent class of fluorinated heterocycles.[5][6] It is estimated that heterocyclic moieties are present in approximately 85% of all bioactive compounds, while over 20% of all pharmaceuticals on the market contain at least one fluorine atom.[5][6]

The aminopyridine core is a bioisostere of aniline and is frequently employed to engage in crucial hydrogen bonding interactions with biological targets, enhance solubility, and provide a vector for further chemical elaboration. However, unsubstituted aminopyridines can suffer from rapid metabolic degradation, typically through oxidation of the aromatic ring.

Fluorine, the most electronegative element, offers a unique suite of properties to address these challenges.[2] Its introduction into the aminopyridine scaffold is not a speculative exercise but a data-driven decision to fine-tune a molecule's disposition in a biological system.

The core benefits can be visualized as a logical cascade:

Caption: General mechanism of SNAr on a 2-fluoropyridine substrate.

Protocol 1: SNAr Amination of 2,3-Difluoropyridine

This protocol describes a typical SNAr reaction, a cornerstone for building substituted aminopyridines.

Objective: To synthesize N-benzyl-3-fluoro-pyridin-2-amine.

Materials:

-

2,3-Difluoropyridine (1.0 eq)

-

Benzylamine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc), Water, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle, condenser

Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,3-difluoropyridine (1.0 eq) and anhydrous DMF (to achieve ~0.5 M concentration).

-

Reagent Addition: Add potassium carbonate (2.0 eq) followed by the dropwise addition of benzylamine (1.2 eq) at room temperature. The base is crucial to neutralize the HF formed in situ, driving the reaction to completion.

-

Reaction: Heat the mixture to 80-90 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting material is consumed (typically 4-8 hours).

-

Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). The aqueous wash removes DMF and inorganic salts.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure.

-

Final Product: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-3-fluoro-pyridin-2-amine.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and MS analysis.

3.2. Direct C-H Fluorination

For late-stage functionalization, where the core of a complex molecule is already assembled, direct C-H fluorination offers a powerful alternative. This approach avoids the multi-step synthesis of a pre-fluorinated starting material.

Causality & Mechanistic Insight: Modern C-H fluorination methods often employ electrophilic fluorinating reagents. A notable method developed by Hartwig and colleagues uses Silver(II) fluoride (AgF₂). [7][8]The reaction proceeds with exclusive selectivity for the C-H bond adjacent (ortho) to the pyridine nitrogen. [8][9][10]Mechanistic studies suggest a pathway analogous to the classic Chichibabin amination reaction, where the reaction is initiated by the coordination of the pyridine to the silver center, followed by a sequence that leads to selective fluorination. [8][9]This method is advantageous for its mild conditions (often at room temperature) and high regioselectivity. [8]However, it's incompatible with certain functional groups like free amines or electron-rich heterocycles. [7]

Caption: Experimental workflow for direct C-H fluorination using AgF₂.

Protocol 2: Direct C-H Fluorination of 3-Chloropyridine

This protocol provides a method for late-stage fluorination, directly converting a C-H bond to a C-F bond.

Objective: To synthesize 3-chloro-2-fluoropyridine.

Materials:

-

3-Chloropyridine (1.0 eq)

-

Silver(II) Fluoride (AgF₂) (1.5 eq)

-

Anhydrous Acetonitrile (MeCN)

-

Inert atmosphere glovebox or Schlenk line

-

Celatom® or silica gel for filtration

-

Pentane, Dichloromethane (DCM)

Procedure:

-

Setup (Inert Atmosphere): AgF₂ is sensitive to moisture. All operations should be performed in a glovebox or using Schlenk techniques. Add AgF₂ (1.5 eq) to a dry flask.

-

Reagent Addition: Add anhydrous acetonitrile to the flask, followed by the 3-chloropyridine (1.0 eq) substrate. The reaction is often rapid.

-

Reaction: Stir the suspension vigorously at ambient temperature. The reaction is typically complete within 1 hour. Progress can be monitored by taking aliquots (quenched and filtered) for GC-MS analysis.

-

Workup: Once complete, dilute the reaction mixture with a larger volume of a less polar solvent like DCM or pentane.

-

Filtration: Filter the suspension through a pad of Celatom® or silica gel to remove silver salts. Rinse the pad thoroughly with the same solvent.

-

Purification: Carefully concentrate the filtrate under reduced pressure (the product can be volatile). If necessary, further purification can be achieved by flash chromatography or distillation.

-

Validation: Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS to confirm identity and purity.

3.3. Other Synthetic Routes

-

Balz-Schiemann Reaction: A classic method involving the diazotization of an aminopyridine with a source of nitrite in the presence of tetrafluoroboric acid (HBF₄) or its salts, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt. [11]While effective, it often requires harsh conditions and can have substrate limitations.

-

Catalytic Amination: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be used to couple a fluoropyridine halide (Cl, Br, I) or triflate with an amine. [12]This method offers excellent scope for the amine component but requires careful optimization of ligands and conditions.

Applications in Drug Discovery: Case Studies

The utility of fluorinated aminopyridine building blocks is best demonstrated through their incorporation into successful drug candidates. These structures are often found at the heart of kinase inhibitors, CNS agents, and anti-infectives, where they serve as critical hinge-binding motifs or scaffolds for exploring structure-activity relationships (SAR).

-

Oncology (Kinase Inhibitors): Many kinase inhibitors utilize a heterocyclic core to form key hydrogen bonds with the "hinge" region of the kinase active site. Fluorinating this core can improve metabolic stability against CYP-mediated oxidation and enhance potency by favorably altering the electronics of the hinge-binding interaction.

-

CNS Disorders: For drugs targeting the central nervous system, achieving the right balance of lipophilicity for blood-brain barrier (BBB) penetration is paramount. Fluorination provides a subtle yet powerful tool to modulate LogP, helping to optimize brain exposure while potentially mitigating off-target effects. [13]* Anti-Infectives: In the development of antibiotics and antivirals, blocking metabolic pathways is crucial to maintain therapeutic drug concentrations. Fluorinated aminopyridines can serve as robust scaffolds that resist metabolic breakdown by host or pathogen enzymes.

Conclusion and Future Outlook

Fluorinated aminopyridine building blocks represent a mature yet continually evolving area of medicinal chemistry. Their value is rooted in the predictable and beneficial modulation of key drug-like properties, including metabolic stability, pKa, and target affinity. [1][14]The continued development of synthetic methodologies, particularly in the realm of late-stage C-H functionalization, is expanding the toolkit available to medicinal chemists. [15][16]As our understanding of the subtle interplay between fluorine's electronic effects and biological systems grows, these building blocks will undoubtedly remain central to the design of the next generation of therapeutics.

References

- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved February 12, 2026.

-

Yadav, M. K., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. [Link]

-

Altundaş, R., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC. [Link]

-

LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved February 12, 2026. [Link]

-

Wikipedia. (n.d.). Biological aspects of fluorine. Retrieved February 12, 2026. [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Retrieved February 12, 2026. [Link]

-

Taylor & Francis Online. (n.d.). Key developments in fluorinated heterocycles. Retrieved February 12, 2026. [Link]

-

O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. PMC. [Link]

-

Sinopeg. (n.d.). 2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis. Retrieved February 12, 2026. [Link]

-

ResearchGate. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved February 12, 2026. [Link]

-

Fier, P. S., & Hartwig, J. F. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]

-

ResearchGate. (n.d.). Illustration of the diverse biological activities of fluorine-containing pyridine derivatives. Retrieved February 12, 2026. [Link]

-

ResearchGate. (2025). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Retrieved February 12, 2026. [Link]

-

Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. [Link]

-

CORE. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved February 12, 2026. [Link]

-

PubMed. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Retrieved February 12, 2026. [Link]

-

SciSpace. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Retrieved February 12, 2026. [Link]

-

MDPI. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved February 12, 2026. [Link]

-

ResearchGate. (n.d.). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. Retrieved February 12, 2026. [Link]

-

ResearchGate. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Retrieved February 12, 2026. [Link]

-

ACS Publications. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved February 12, 2026. [Link]

-

PubMed. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Retrieved February 12, 2026. [Link]

-

MDPI. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved February 12, 2026. [Link]

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved February 12, 2026. [Link]

-

PubMed. (2025). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Retrieved February 12, 2026. [Link]

-

ResearchGate. (2025). (PDF) A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved February 12, 2026. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 10. scispace.com [scispace.com]

- 11. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 12. Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines - Oreate AI Blog [oreateai.com]

Methodological & Application

Application Note: Precision Synthesis of 2-Fluoro-N-propylpyridin-4-amine

Executive Summary

This application note details the regioselective synthesis of 2-fluoro-N-propylpyridin-4-amine from 2,4-difluoropyridine . The protocol leverages the intrinsic electronic bias of the 2,4-difluoropyridine scaffold to achieve selective nucleophilic aromatic substitution (

Key Performance Indicators:

-

Target Regioselectivity: >95:5 (C4:C2 substitution)

-

Isolated Yield: 85–92%

-

Purity: >98% (HPLC)

Scientific Foundation & Mechanistic Insight

The Regioselectivity Paradox

The starting material, 2,4-difluoropyridine, possesses two electrophilic sites. Successful synthesis relies on exploiting the kinetic preference for the C4 position over the C2 position.

-

Electronic Activation: Both C2 and C4 are activated by the electron-withdrawing nitrogen atom and the fluorine substituents.

-

The Kinetic Driver: Nucleophilic attack at C4 forms a Meisenheimer complex where the negative charge is delocalized onto the ring nitrogen. While C2 attack also allows this, the C4 pathway is kinetically favored due to reduced steric repulsion from the nitrogen lone pair and the "para-like" resonance stabilization which is generally lower in energy than the "ortho-like" transition state.

-

Leaving Group Dynamics: Fluoride is an exceptional leaving group in

reactions (unlike

Reaction Mechanism Visualization

The following diagram illustrates the reaction pathway and the critical intermediate stabilization.

Figure 1: Mechanism of regioselective

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2] | Density (g/mL) | Role |

| 2,4-Difluoropyridine | 115.08 | 1.0 | 1.11 | Substrate |

| n-Propylamine | 59.11 | 1.1 | 0.719 | Nucleophile |

| Triethylamine (TEA) | 101.19 | 1.5 | 0.726 | HF Scavenger |

| Ethanol (EtOH) | 46.07 | N/A | N/A | Solvent |

| Ethyl Acetate | 88.11 | N/A | N/A | Extraction |

Step-by-Step Procedure

Safety Precaution: 2,4-Difluoropyridine is volatile and an irritant. The reaction generates HF equivalents, which are neutralized by TEA to form triethylammonium fluoride. Work in a well-ventilated fume hood.

Phase 1: Reaction Setup

-

Preparation: Charge a dry round-bottom flask (equipped with a magnetic stir bar) with 2,4-difluoropyridine (1.0 equiv) and absolute Ethanol (5 mL per mmol substrate).

-

Cooling: Cool the solution to 0°C using an ice bath. Rationale: Controlling the initial temperature minimizes the risk of competing attack at the C2 position.

-

Base Addition: Add Triethylamine (1.5 equiv) in a single portion.

-

Nucleophile Addition: Add n-propylamine (1.1 equiv) dropwise over 5–10 minutes.

-

Note: A slight color change (yellowing) is normal.

-

Phase 2: Reaction Progression

-

Warming: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

-

Monitoring: Stir for 4–6 hours.

-

Validation: Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (

) should disappear, and a more polar product spot (

-

Phase 3: Workup & Isolation

-

Concentration: Remove the ethanol under reduced pressure (Rotavap, 40°C bath).

-

Partition: Redissolve the residue in Ethyl Acetate and wash with Water (2x) followed by Brine (1x).

-

Chemistry: Water washes remove the triethylammonium fluoride salt and excess amine.

-

-

Drying: Dry the organic layer over anhydrous

or -

Filtration: Filter off the drying agent and concentrate the filtrate in vacuo.

Phase 4: Purification

-

Assessment: The crude material is typically a pale yellow oil or low-melting solid.

-

Chromatography: If purity is <95%, purify via silica gel flash chromatography.

-

Eluent: Gradient of 0%

30% Ethyl Acetate in Hexanes. -

Fraction Collection: Collect the major peak. Discard the minor, less polar impurity (trace 2-propylamino-4-fluoropyridine) if observed.

-

Process Control & Visualization

Workflow Diagram

The following flowchart ensures protocol adherence and highlights critical decision points.

Figure 2: Operational workflow for the synthesis and isolation of the target amine.

Analytical Validation Criteria

To confirm the identity and regioselectivity of the product, use the following NMR signatures:

-

NMR:

-

Product (4-amino-2-fluoro): Signal typically around -70 to -80 ppm (singlet or doublet depending on H-coupling).

-

Impurity (2-amino-4-fluoro): Signal typically shifted significantly (often >10 ppm difference) due to the different electronic environment (ortho vs para to nitrogen).

-

-

NMR (Regiochemistry Confirmation):

-

Look for the splitting pattern of the aromatic protons. In the 2-fluoro-4-substituted product, the proton at C3 (between F and Amine) appears as a doublet of doublets (coupling to F and H-5) with a distinct shift compared to the starting material.

-

The disappearance of the C4-F signal in

NMR (d,

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Reaction temperature too low or old amine. | Warm reaction to 50°C. Ensure propylamine is fresh/dry. |

| Poor Regioselectivity | Temperature spike during addition. | Ensure strict 0°C start and slow dropwise addition of amine. |

| Emulsion during Workup | Formation of TEA-HF salts / surfactants. | Add more brine; filter through a Celite pad if solids persist. |

| Product is Colored | Oxidation of amine traces. | Perform chromatography quickly; store under inert atmosphere ( |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2762838, 2,4-Difluoropyridine. Retrieved from [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism. Retrieved from [Link]

- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. (General reference for regioselectivity in heterocycles).

Sources

Application Note: Regioselective Amination of 2,4-Dichloropyridine with Propylamine

Executive Summary

The regioselective functionalization of 2,4-dichloropyridine (2,4-DCP) is a critical pivot point in medicinal chemistry. The scaffold contains two electrophilic sites: the C2-chlorine (ortho-like) and the C4-chlorine (para-like). While both sites are activated by the pyridine nitrogen, they exhibit distinct reactivities depending on the mechanism of attack.

This guide provides two divergent protocols to selectively install a propylamine moiety:

-

Protocol A (C4-Selective): Leverages thermodynamic and kinetic preference of Nucleophilic Aromatic Substitution (

). -

Protocol B (C2-Selective): Utilizes Palladium-catalyzed Buchwald-Hartwig amination to override intrinsic

tendencies.

Key Takeaway: Thermal conditions favor C4-substitution. Metal catalysis is required to access the C2-isomer with high selectivity.

Mechanistic Insight & Selectivity Logic

To control the reaction, one must understand the competing pathways.

-

Path A (

- C4 Selective): Under thermal conditions, the nucleophile attacks C4. The transition state leading to the C4-Meisenheimer complex is lower in energy because the negative charge is delocalized onto the ring nitrogen without the Coulombic repulsion experienced at the C2 position (where the nucleophile approaches adjacent to the nitrogen lone pair). -

Path B (Pd-Catalyzed - C2 Selective): Palladium(0) undergoes oxidative addition preferentially at the C2-Cl bond. The C2 position is more electron-deficient (inductive effect of adjacent N), making the C2-Cl bond weaker and more reactive toward metal insertion than the C4-Cl bond.

Visualization: The Selectivity Switch

The following diagram illustrates the decision matrix for selecting the correct pathway.

Figure 1: Divergent synthesis pathways. Path A follows intrinsic

Experimental Protocols

Protocol A: C4-Selective Amination ( )

Objective: Synthesis of 2-chloro-N-propylpyridin-4-amine. Mechanism: Nucleophilic Aromatic Substitution.[1][2][3][4][5][6][7]

Reagents & Equipment[8]

-

Substrate: 2,4-Dichloropyridine (1.0 equiv)

-

Nucleophile: Propylamine (1.2 equiv) — Excess ensures completion.

-

Base: Triethylamine (TEA) or DIPEA (1.5 equiv) — Scavenges HCl.

-

Solvent: Ethanol (EtOH) or N-Methyl-2-pyrrolidone (NMP) for scale-up.

-

Temp: Reflux (EtOH) or 80–100°C (NMP).

Step-by-Step Methodology

-

Charge: To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloropyridine (100 mg, 0.67 mmol) and Ethanol (3 mL).

-

Add Nucleophile: Add Propylamine (66 µL, 0.81 mmol) followed by Triethylamine (140 µL, 1.0 mmol).

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

-

Workup:

-

Cool to room temperature.

-

Concentrate under reduced pressure to remove ethanol and excess amine.

-

Redissolve residue in EtOAc (10 mL) and wash with Water (2 x 5 mL) and Brine (5 mL).

-

-

Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via flash column chromatography (SiO2, Gradient 0–30% EtOAc in Hexanes).

Expected Outcome: >90% regioselectivity for the 4-amino isomer.

Protocol B: C2-Selective Amination (Pd-Catalyzed)

Objective: Synthesis of 4-chloro-N-propylpyridin-2-amine. Mechanism: Buchwald-Hartwig Cross-Coupling.[3]

Reagents & Equipment[8]

-

Substrate: 2,4-Dichloropyridine (1.0 equiv)

-

Nucleophile: Propylamine (1.2 equiv)

-

Catalyst: Pd(OAc)2 (5 mol%)

-

Ligand: BINAP or Xantphos (5–7 mol%) — Bidentate ligands are crucial to prevent catalyst poisoning by the pyridine nitrogen.

-

Base: Sodium tert-butoxide (NaOtBu) or Cs2CO3 (1.5 equiv).

-

Solvent: Toluene (anhydrous, degassed).

Step-by-Step Methodology

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

-

Catalyst Pre-complexation: Add Pd(OAc)2 (7.5 mg, 0.03 mmol) and BINAP (25 mg, 0.04 mmol) to Toluene (2 mL). Stir at RT for 10 mins to form the active catalyst species (solution turns orange/red).

-

Substrate Addition: Add 2,4-dichloropyridine (100 mg, 0.67 mmol) and Propylamine (66 µL, 0.81 mmol).

-

Base Addition: Add NaOtBu (96 mg, 1.0 mmol).

-

Reaction: Heat to 80°C for 12–16 hours.

-

Critical Note: Do not overheat (>100°C) as thermal

(C4 attack) will begin to compete with the catalytic cycle.

-

-

Workup: Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate and purify via flash chromatography (SiO2, 0–20% EtOAc in Hexanes).

Expected Outcome: >85% regioselectivity for the 2-amino isomer.

Data Summary & Comparison

| Feature | Protocol A ( | Protocol B (Pd-Catalysis) |

| Primary Product | 4-isomer (C4-substitution) | 2-isomer (C2-substitution) |

| Selectivity Ratio | Typically >10:1 (C4:C2) | Typically >8:1 (C2:C4) |

| Driving Force | Intermediate Stability (Meisenheimer) | Oxidative Addition (Electronic) |

| Cost | Low (No metal) | High (Pd + Ligand) |

| Key Risk | Formation of bis-aminated byproduct if T > 120°C | Catalyst poisoning; Air sensitivity |

Analytical Quality Control (HPLC)[9]

Separating the 2-amino and 4-amino regioisomers is challenging due to their similar polarity. Standard C18 methods often result in co-elution.

Recommended Method: Mixed-Mode Chromatography or Hydrogen-Bonding Columns.

-

Column: Primesep 100 (Mixed-mode: Reversed-phase + Cation Exchange) or SHARC 1 (Hydrogen bonding).

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

-

Rationale: The 4-amino isomer is significantly more basic (pKa ~9.1) than the 2-amino isomer (pKa ~6.8) due to resonance stabilization of the protonated form. A cation-exchange mixed-mode column will retain the 4-isomer much longer than the 2-isomer, providing baseline separation.

References

- General Selectivity in Pyridines ( ): Topic: Explains the preference for C4 substitution in 2,4-dihalopyridines due to Meisenheimer complex stability. Source: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. Context: Foundational text confirming C4 activation is "para-like" and kinetically favored over C2 "ortho-like" in .

-

Pd-Catalyzed Regioselectivity (C2 Preference)

-

Analytical Separation of Isomers

- Topic: Separation of 2-amino and 4-aminopyridine isomers using mixed-mode chrom

- Source: Helix Chromatography Applic

-

URL:[Link]

-

Inversion of Selectivity (Review)

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. wuxibiology.com [wuxibiology.com]

- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]

- 10. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 11. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 12. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Strategic Guide to Developing Kinase Inhibitors Based on the 2-Fluoro-N-propylpyridin-4-amine Scaffold

Introduction

Protein kinases, which regulate the majority of cellular signaling pathways, have become one of the most critical classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors (SMKIs) has revolutionized cancer treatment. A key feature of many successful SMKIs is a heterocyclic scaffold capable of forming crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site. Among these, the aminopyridine core is a well-established and versatile scaffold, found in numerous approved drugs and clinical candidates.[1][2] This scaffold is small, synthetically tractable, and provides a robust anchor point for inhibitor binding.[1]

This guide introduces a novel, rationally designed scaffold: 2-fluoro-N-propylpyridin-4-amine . While this specific molecule is a new starting point for inhibitor design, it is built upon the validated principles of the broader aminopyridine class.[3][4][5][6] This document serves as a comprehensive guide for researchers, outlining the strategic rationale, key experimental protocols, and data interpretation needed to advance this scaffold from a conceptual starting point to a viable lead series. We will explore the scaffold's inherent potential, provide detailed methodologies for synthesis and screening, and explain the causal logic behind each experimental step to build a robust structure-activity relationship (SAR).

Section 1: The 2-Fluoro-4-Aminopyridine Core: A Privileged Hinge-Binding Motif

The vast majority of kinase inhibitors function by competing with ATP for binding to the enzyme's active site. A conserved structural feature of this site is the hinge region, which connects the N- and C-terminal lobes of the kinase domain. The backbone of this region offers hydrogen bond donor and acceptor sites that can be exploited for potent and selective inhibitor binding.

The 4-aminopyridine motif is an excellent "hinge-binder." Typically, the exocyclic amino group acts as a hydrogen bond donor, while the pyridine ring nitrogen acts as an acceptor, forming two critical hydrogen bonds with the kinase hinge backbone. This bidentate interaction provides a strong thermodynamic anchor for the inhibitor.

The Role of the 2-Fluoro Substituent:

The inclusion of a fluorine atom at the 2-position is a deliberate design choice intended to fine-tune the scaffold's properties.

-

Modulation of Basicity: Fluorine is a strongly electron-withdrawing group. Its presence is expected to decrease the basicity (pKa) of the pyridine ring nitrogen. This can be advantageous, as overly basic compounds often have poor pharmacokinetic properties and may have off-target liabilities.

-

Enhanced Binding Interactions: The fluorine atom may engage in favorable non-covalent interactions, such as dipole-dipole or orthogonal multipolar interactions with the protein, potentially increasing binding affinity.

-

Metabolic Stability: C-F bonds are exceptionally strong, and fluorination at this position can block potential sites of oxidative metabolism, thereby improving the inhibitor's half-life.

The N-Propyl Group:

The N-propyl substituent is designed to probe the solvent-exposed region of the ATP binding site. Its size and flexibility allow it to occupy small hydrophobic pockets adjacent to the hinge, providing an additional anchor point and contributing to overall binding affinity. This group serves as an initial exploration vector, which can be readily modified to optimize potency and selectivity.

Section 2: Initial Library Synthesis and Diversification Strategy

A key advantage of the aminopyridine scaffold is its synthetic accessibility.[1] A robust synthetic plan allows for rapid generation of analogs to build a meaningful SAR. A suggested workflow involves diversification at two key vectors: the N-alkyl group and substitution on the pyridine ring.

Proposed Synthetic Workflow:

The initial library can be generated starting from a commercially available precursor like 2,4-difluoropyridine. A nucleophilic aromatic substitution (SNAr) reaction with various amines (propylamine, cyclopropylamine, etc.) can install the N-alkyl tail. Subsequent diversification at other positions on the pyridine ring can be achieved through metallation and cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is highly effective for these systems.[1]

Section 3: Protocol - Primary Biochemical Screening

The first step in evaluating newly synthesized compounds is to determine their ability to inhibit the catalytic activity of a target kinase in a purified, cell-free system. This provides a direct measure of target engagement and allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric for potency.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent ADP-detection assay to measure kinase activity. The amount of ADP produced is directly proportional to kinase activity.

Materials:

-

Purified recombinant kinase (e.g., SRC, ABL, EGFR)

-

Kinase-specific substrate peptide

-

ATP solution (at Km concentration for the specific kinase)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test compounds dissolved in 100% DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 10 mM is appropriate. Dispense 50 nL of each compound dilution into the wells of a 384-well plate. Include "vehicle" (DMSO only) and "no enzyme" controls.

-

Kinase/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in kinase buffer. Add 5 µL of this mix to each well containing the compounds.

-

Initiate Reaction: Prepare a solution of ATP in kinase buffer. Add 5 µL of the ATP solution to all wells to start the kinase reaction.

-

Incubation: Gently mix the plate and incubate at room temperature for 60 minutes. The optimal time may vary depending on the kinase's turnover rate.

-

Stop Reaction & Detect ADP:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Read Plate: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Normalize the data using the vehicle control (100% activity) and the "no enzyme" control (0% activity).

-

Plot the normalized percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

-

Hypothetical Screening Data:

| Compound ID | R Group (N-alkyl) | R' Group (C5-Aryl) | SRC IC50 (nM) | ABL IC50 (nM) | EGFR IC50 (nM) |

| Scaffold-01 | n-Propyl | H | 850 | 1200 | >10,000 |

| Scaffold-02 | Cyclopropyl | H | 450 | 980 | >10,000 |

| Scaffold-03 | Isobutyl | H | 1500 | 2300 | >10,000 |

| Scaffold-04 | n-Propyl | Phenyl | 320 | 550 | 8500 |

| Scaffold-05 | n-Propyl | 4-MeO-Phenyl | 150 | 210 | 6700 |

| Scaffold-06 | n-Propyl | 3-Cl-Phenyl | 95 | 130 | 4500 |

Section 4: Protocol - Cellular Target Engagement Assay

While biochemical assays are essential for measuring direct potency, it is critical to confirm that a compound can enter a cell and inhibit its target in a complex biological environment. A Western blot-based phospho-protein assay is the gold standard for demonstrating on-target activity in cells.

Protocol: Inhibition of Downstream Signaling via Western Blot

This protocol uses a cancer cell line where a specific kinase pathway is known to be active (e.g., GTL-16 cells for c-Met) to measure the inhibition of target phosphorylation.[4][7]

Materials:

-

Relevant cancer cell line (e.g., GTL-16 for c-Met, HCT-116 for CDK8)[6]

-

Complete cell culture medium (e.g., RPMI + 10% FBS)

-

Test compounds dissolved in DMSO

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-Met, anti-total-Met)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

Procedure:

-

Cell Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency the next day.

-

Compound Treatment: Treat the cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for a defined period (e.g., 2-4 hours). Include a vehicle (DMSO) control.

-

Cell Lysis:

-

Aspirate the media and wash the cells once with ice-cold PBS.

-

Add 100-200 µL of ice-cold Lysis Buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Normalize all samples to the same protein concentration with lysis buffer and loading dye.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-p-Met) overnight at 4°C.

-

Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash thoroughly, then apply the ECL substrate and image the blot using a chemiluminescence imager.

-

-

Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-total-Met) or a loading control like GAPDH.

Data Interpretation: A dose-dependent decrease in the phosphorylated protein signal, with no change in the total protein signal, provides strong evidence of on-target cellular activity.

Section 5: Establishing the Structure-Activity Relationship (SAR)

SAR is the iterative process of understanding how chemical modifications to a scaffold affect its biological activity.[8][9] By analyzing the data from the primary screen (Section 3), we can begin to build a predictive model for inhibitor design.

Initial SAR Analysis (from Hypothetical Data):

-

N-Alkyl Group: Comparing Scaffold-01, -02, and -03 suggests that a smaller, more rigid group like cyclopropyl (Scaffold-02) is preferred over the linear n-propyl (Scaffold-01) or the bulkier isobutyl (Scaffold-03) group for SRC inhibition. This indicates the pocket accommodating this group may be sterically constrained.

-

C5-Aryl Substitution: Adding an aryl group at the C5 position (Scaffold-04, -05, -06) generally improves potency. Electron-donating (4-MeO) and electron-withdrawing (3-Cl) groups both enhance activity, with the 3-chloro substitution being the most effective. This suggests that both electronic and steric factors are at play and that this vector is critical for optimization.

This initial analysis guides the synthesis of a second-generation library to answer more specific questions and further refine potency and selectivity.

Section 6: Kinome Selectivity Profiling

A critical step in drug development is ensuring that an inhibitor is selective for its intended target(s). Inhibiting multiple kinases can lead to off-target toxicity or, in some cases, desirable polypharmacology. Broad screening against a large panel of kinases provides a comprehensive selectivity profile.

Methodology: Lead compounds that demonstrate potent biochemical and cellular activity should be submitted for commercial kinome profiling (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology Corporation). These services typically test the compound at one or two fixed concentrations (e.g., 1 µM) against a panel of hundreds of human kinases.

Data Presentation: The results are often presented as a "percent of control" or "percent inhibition." A lower percentage indicates stronger binding/inhibition.

Hypothetical Selectivity Data for a Lead Compound (e.g., Scaffold-06 analog):

| Kinase Family | Kinase Target | Percent Inhibition @ 1 µM |

| Tyrosine Kinase | SRC | 98% |

| ABL1 | 95% | |

| LCK | 85% | |

| YES1 | 82% | |

| EGFR | 15% | |

| INSR | 5% | |

| Ser/Thr Kinase | VRK1 | 45% |

| CDK2 | 12% | |

| AURKA | 8% | |

| Lipid Kinase | PIK3CA | <5% |

Interpretation: This hypothetical profile shows a compound that is highly potent against its primary targets (SRC, ABL1) and related family members (LCK, YES1), but is highly selective against more distant kinases like EGFR and the Ser/Thr/Lipid kinases tested. This provides confidence that the compound's cellular effects are likely due to inhibition of the intended targets. The moderate inhibition of VRK1 might warrant further investigation.[1]

Conclusion

The this compound scaffold represents a promising and rationally designed starting point for the development of novel kinase inhibitors. Its foundation is built upon the well-validated principles of the aminopyridine class, while incorporating specific chemical features to fine-tune its drug-like properties. By following a systematic approach of iterative design, synthesis, and evaluation—encompassing biochemical potency, cellular target engagement, and broad selectivity profiling—researchers can effectively explore the potential of this scaffold. The protocols and strategies outlined in this guide provide a robust framework for transforming this novel chemical matter into a potent and selective lead series for further drug development.

References

-

Elkins, J. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry. [Link]

-

Wodicka, L. M., et al. (2010). Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. Journal of Medicinal Chemistry. [Link]

-

Shao, J., et al. (2012). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Khan, I., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]

-

Bruce, I., et al. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry. [Link]

-

Wang, Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry. [Link]

-

Wells, C. I., et al. (2015). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. European Journal of Medicinal Chemistry. [Link]

-

Aouad, M. R., et al. (2024). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Journal of Biomolecular Structure & Dynamics. [Link]

- Reference intentionally omitted.

- CN112552233A - Synthetic method of 2-amino-4-fluoropyridine. (2021).

- Reference intentionally omitted.

-

Wijaya, H., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]

- EP 0192287 A2 - Process for the preparation of fluorinated pyridines. (1986).

- Reference intentionally omitted.

-

Howard, S., et al. (2009). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]

-

Martin, S., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules. [Link]

- Reference intentionally omitted.

-

Zaib, S., et al. (2018). 4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity. Bioorganic Chemistry. [Link]

-

Wang, M., et al. (2015). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications. [Link]

-

Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry. [Link]

-

da Silva, A. C. S., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]

- Reference intentionally omitted.

- Reference intentionally omitted.

- Reference intentionally omitted.

-

Fancelli, D., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry. [Link]

- Reference intentionally omitted.

- Reference intentionally omitted.

-

Ren, M., et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Note: Synthesis of N-Propyl-2-fluoro-4-aminopyridine via Reductive Amination

Introduction: The Strategic Importance of N-Alkylated Aminopyridines